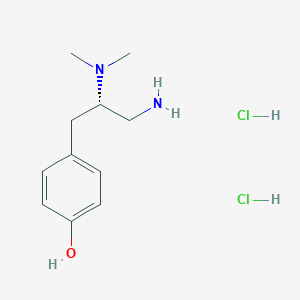

(S)-4-(3-Amino-2-(dimethylamino)propyl)phenol 2HCl

Description

(S)-4-(3-Amino-2-(dimethylamino)propyl)phenol 2HCl is a chiral organic compound featuring a phenol core substituted with a branched alkylamine chain containing both primary and tertiary amine groups. The stereochemistry at the chiral center (S-configuration) is critical for its biological activity, particularly in receptor binding or enzymatic interactions. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[(2S)-3-amino-2-(dimethylamino)propyl]phenol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O.2ClH/c1-13(2)10(8-12)7-9-3-5-11(14)6-4-9;;/h3-6,10,14H,7-8,12H2,1-2H3;2*1H/t10-;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAVAXZCEGFOATB-XRIOVQLTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CC1=CC=C(C=C1)O)CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H](CC1=CC=C(C=C1)O)CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(3-Amino-2-(dimethylamino)propyl)phenol 2HCl typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a phenol derivative with a suitable alkylating agent, followed by the introduction of the amino and dimethylamino groups through subsequent reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. This may involve continuous flow reactors and advanced purification techniques to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(3-Amino-2-(dimethylamino)propyl)phenol 2HCl undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The amino groups can be reduced to form secondary or tertiary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the amino groups can produce various amine derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Neuroprotective Effects

Research indicates that phenolic compounds similar to (S)-4-(3-Amino-2-(dimethylamino)propyl)phenol 2HCl exhibit neuroprotective effects. These compounds have been studied for their ability to promote nerve growth factor (NGF) production, which is crucial for the survival and maintenance of neurons. The ability to stimulate NGF secretion positions these compounds as potential treatments for neurodegenerative diseases such as Alzheimer's and conditions involving nerve damage .

2. Antinociceptive Properties

Studies have demonstrated that derivatives of phenolic compounds can possess antinociceptive effects, making them candidates for pain management therapies. The interaction of these compounds with specific receptors can lead to pain relief without the side effects commonly associated with traditional analgesics .

Chemical Synthesis

1. Synthetic Intermediate

this compound serves as an important intermediate in the synthesis of various biologically active compounds. Its structure allows for further modifications that can lead to the development of new pharmaceuticals . The compound's amino and hydroxyl groups are particularly useful in forming amides and other derivatives through standard organic reactions.

2. Asymmetric Synthesis

The compound can be utilized in asymmetric synthesis methodologies, which are essential for producing enantiomerically pure substances in pharmaceutical applications. The ability to create diverse libraries of small molecules through techniques like diversity-oriented asymmetric synthesis enhances its utility in drug discovery processes .

Case Studies

1. Neuroprotective Studies

A study focused on the neuroprotective properties of phenolic compounds demonstrated that this compound could significantly enhance NGF levels in vitro, indicating its potential for treating conditions related to nerve damage .

2. Pain Management Research

In a comparative analysis of various diphenethylamines, it was found that compounds structurally similar to this compound exhibited higher potency in antinociceptive assays than traditional pain medications, suggesting a promising avenue for developing new analgesics .

Mechanism of Action

The mechanism of action of (S)-4-(3-Amino-2-(dimethylamino)propyl)phenol 2HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and dimethylamino groups play a crucial role in these interactions, facilitating binding and modulation of biological pathways. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural Analogues

The compound’s structural uniqueness lies in its combination of phenolic and dual amine functionalities. Key comparisons include:

| Compound Name | Core Structure | Functional Groups | Key Differences |

|---|---|---|---|

| (S)-4-(3-Amino-2-(dimethylamino)propyl)phenol 2HCl | Phenol + branched amine chain | –OH, –NH₂, –N(CH₃)₂ | Chiral center (S), dual amine groups |

| 4,4'-(Propane-2,2-diyl)diphenol | Two phenol units linked via isopropyl | –OH (two para positions) | Lacks amine groups; non-chiral |

| 4,4'-Sulfonyldiphenol | Phenol + sulfonyl bridge | –OH, –SO₂– | Sulfonyl group introduces rigidity |

Analysis :

- Phenolic vs. Sulfonyl Bridges: Unlike sulfonyldiphenol, which has a rigid sulfonyl bridge, the target compound’s flexible amine chain may enhance conformational adaptability for binding interactions .

Physicochemical Properties

Hypothetical data based on structural analogs (illustrative example):

| Property | This compound | 4,4'-Sulfonyldiphenol | 4-(Dimethylamino)pyridine (DMAP) |

|---|---|---|---|

| Water Solubility | High (due to HCl salt) | Low | Moderate |

| LogP (Partition Coefficient) | ~0.5 (polar) | ~2.8 (nonpolar) | ~1.2 |

| pKa | Phenol: ~10; Amines: ~8–10 | Phenol: ~10 | Pyridine N: ~9.6 |

Key Observations :

- The hydrochloride salt form significantly improves aqueous solubility compared to neutral analogs like sulfonyldiphenol .

- The tertiary dimethylamino group may reduce basicity compared to primary amines, affecting protonation states under physiological conditions.

Biological Activity

(S)-4-(3-Amino-2-(dimethylamino)propyl)phenol dihydrochloride, commonly referred to as (S)-4-(3-Amino-2-(dimethylamino)propyl)phenol 2HCl, is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, including its mechanisms of action, interactions with enzymes and receptors, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Chemical Formula : C12H18Cl2N2O

- Molecular Weight : 275.19 g/mol

The presence of both an amino group and a dimethylamino group contributes to its reactivity and biological activity. The phenolic structure allows for various chemical modifications, enhancing its utility in organic synthesis and drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound can act as:

- Enzyme Inhibitor : It modulates enzyme activity through competitive inhibition, where it competes with natural substrates for binding to the active site.

- Receptor Modulator : The compound may interact with neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognitive function.

These interactions are facilitated by hydrogen bonding and hydrophobic interactions due to the functional groups present in the molecule.

Enzyme Interactions

Research indicates that this compound has been used in studies focusing on enzyme mechanisms. It serves as a substrate in enzyme assays, particularly in the investigation of:

- Oxidation Reactions : The phenolic group can be oxidized to form quinones, which may have distinct biological properties.

- Reduction Reactions : The amino groups can be reduced to form various amine derivatives, which may exhibit different biological activities.

Therapeutic Applications

The compound shows promise in several therapeutic areas:

- Antidepressant Activity : Due to its structural similarity to known antidepressants, it is being studied for potential use in treating mood disorders.

- Anticancer Properties : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanism of action in cancer therapy.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Study on Enzyme Inhibition :

- Neuropharmacological Effects :

-

Cytotoxicity Against Cancer Cells :

- An investigation into various derivatives of the compound revealed that certain modifications enhanced cytotoxicity against breast cancer cell lines, indicating that structural changes could lead to more effective therapeutic agents.

Comparative Analysis of Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Enzyme inhibitor, potential antidepressant |

| N-(3-(Dimethylamino)propyl)docosanamide | Structure | Antimicrobial properties |

| Behenamidopropyl dimethylamine | Structure | Used in industrial applications |

Q & A

Q. What are the recommended synthetic routes and purification strategies for (S)-4-(3-Amino-2-(dimethylamino)propyl)phenol 2HCl?

Methodological Answer: The synthesis of this chiral compound likely involves reductive amination or nucleophilic substitution, given its amine and phenol functional groups. For example:

- Step 1: React 4-hydroxybenzaldehyde with a protected 3-amino-2-(dimethylamino)propane derivative to form a Schiff base.

- Step 2: Reduce the imine bond using NaBH₄ or catalytic hydrogenation to yield the amine intermediate.

- Step 3: Purify via recrystallization or column chromatography, followed by HCl salt formation.

- Key Considerations: Monitor enantiomeric purity using chiral HPLC or polarimetry .

Q. How can researchers characterize the structural and chemical identity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- NMR Spectroscopy: Confirm the (S)-configuration and proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, dimethylamino groups at δ 2.2–2.5 ppm) .

- Mass Spectrometry: Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion).

- X-ray Crystallography: Resolve absolute stereochemistry if single crystals are obtainable .

- HPLC: Assess purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What solvents and conditions are optimal for solubility studies of this compound?

Methodological Answer: Determine solubility via the shake-flask method:

| Solvent | Method | Typical Solubility Range |

|---|---|---|

| Water | pH 3–7 | Low (mg/mL) due to HCl salt |

| DMSO | 25°C | High (>50 mg/mL) |

| Ethanol | 25°C | Moderate (20–30 mg/mL) |

| Use UV-Vis spectroscopy or HPLC to quantify saturation points . |

Advanced Research Questions

Q. How does the (S)-stereochemistry influence biological activity or receptor binding?

Methodological Answer:

- Comparative Studies: Synthesize both (S) and (R)-enantiomers and test in receptor-binding assays (e.g., serotonin or dopamine receptors).

- Chiral Analysis: Use chiral stationary phase HPLC to verify enantiomeric excess (>99%) .

- In Silico Modeling: Perform molecular docking to predict stereospecific interactions with target proteins (e.g., GPCRs) .

Q. How can researchers design stability studies under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing: Incubate solutions at 40°C/75% RH for 1–3 months.

- Analytical Endpoints: Monitor degradation via HPLC for byproducts (e.g., free phenol or amine).

- pH-Dependent Stability: Prepare buffers (pH 1–10) and assess compound integrity over 24–72 hours .

Q. How should contradictory data in biological activity or solubility be resolved?

Methodological Answer:

- Source Analysis: Compare purity metrics (e.g., HPLC traces) and salt forms (2HCl vs. free base) across studies .

- Reproduce Conditions: Standardize assay protocols (e.g., cell line viability assays vs. in vivo models).

- Control Variables: Test solubility in matched solvents (e.g., DMSO lot variations) and validate with orthogonal methods .

Q. What methodologies are used to investigate the compound’s mechanism of action in neuropharmacology?

Methodological Answer:

- In Vitro Assays: Measure cAMP modulation or calcium flux in neuronal cell lines.

- Receptor Profiling: Screen against neurotransmitter transporters (e.g., SERT, DAT) using radioligand binding .

- In Vivo Models: Assess behavioral effects in rodent models of depression or anxiety, with pharmacokinetic profiling (plasma/brain distribution) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.